molecular formula C32H61N11O10 B1674224 Lac repressor fragment 33-38 CAS No. 78228-88-3

Lac repressor fragment 33-38

Cat. No. B1674224
CAS RN: 78228-88-3
M. Wt: 759.9 g/mol
InChI Key: QXFXVXOBAZENRA-BXZPNGIOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Lac repressor fragment 33-38 Lys-Arg-Glu-Lys-Val fragment from lac repressor.

properties

CAS RN

78228-88-3

Product Name

Lac repressor fragment 33-38

Molecular Formula

C32H61N11O10

Molecular Weight

759.9 g/mol

IUPAC Name

(4S)-5-[[(2S)-6-amino-1-[[(1S)-1-carboxy-2-methylpropyl]amino]-1-oxohexan-2-yl]amino]-4-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2,6-diaminohexanoyl]amino]-3-hydroxybutanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-oxopentanoic acid

InChI

InChI=1S/C32H61N11O10/c1-17(2)24(31(52)53)42-29(50)20(10-5-7-15-34)39-28(49)22(12-13-23(45)46)40-27(48)21(11-8-16-38-32(36)37)41-30(51)25(18(3)44)43-26(47)19(35)9-4-6-14-33/h17-22,24-25,44H,4-16,33-35H2,1-3H3,(H,39,49)(H,40,48)(H,41,51)(H,42,50)(H,43,47)(H,45,46)(H,52,53)(H4,36,37,38)/t18-,19+,20+,21+,22+,24+,25+/m1/s1

InChI Key

QXFXVXOBAZENRA-BXZPNGIOSA-N

Isomeric SMILES

C[C@H]([C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](C(C)C)C(=O)O)NC(=O)[C@H](CCCCN)N)O

SMILES

CC(C)C(C(=O)O)NC(=O)C(CCCCN)NC(=O)C(CCC(=O)O)NC(=O)C(CCCN=C(N)N)NC(=O)C(C(C)O)NC(=O)C(CCCCN)N

Canonical SMILES

CC(C)C(C(=O)O)NC(=O)C(CCCCN)NC(=O)C(CCC(=O)O)NC(=O)C(CCCN=C(N)N)NC(=O)C(C(C)O)NC(=O)C(CCCCN)N

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

sequence

KTREKV

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

lac repressor fragment 33-38
LRF 33-38
Lys-Arg-Glu-Lys-Val

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 5
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